1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)-
CAS No.: 389571-79-3
Cat. No.: VC19104212
Molecular Formula: C9H3F3INO2
Molecular Weight: 341.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 389571-79-3 |
---|---|
Molecular Formula | C9H3F3INO2 |
Molecular Weight | 341.02 g/mol |
IUPAC Name | 4-iodo-6-(trifluoromethyl)-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C9H3F3INO2/c10-9(11,12)3-1-4(13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16) |
Standard InChI Key | ZJJBWXFYCLGVAS-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C2=C1NC(=O)C2=O)I)C(F)(F)F |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The core structure of 1H-indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- consists of an indole ring system substituted with iodine at position 4 and a trifluoromethyl (-CF₃) group at position 6 (Figure 1). The indole-2,3-dione moiety, commonly known as isatin, features a fused benzene and pyrrolidine ring with two ketone oxygen atoms at positions 2 and 3 .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 389571-79-3, 259667-71-5* | |
IUPAC Name | 4-Iodo-6-(trifluoromethyl)-1H-indole-2,3-dione | |
Molecular Formula | C₉H₃F₃INO₂ | |
Molecular Weight | 341.025 g/mol | |
Exact Mass | 340.916 g/mol |
*Discrepancies in CAS numbers between sources and suggest potential regional or vendor-specific nomenclature variations.
Substituent Effects
The electron-withdrawing trifluoromethyl group at position 6 enhances the electrophilicity of the indole ring, while the bulky iodine atom at position 4 introduces steric hindrance. This combination influences reactivity in cross-coupling reactions and interactions with biological targets .
Physicochemical Properties
Stability and Solubility
Though explicit data on melting/boiling points are unavailable, the compound’s LogP of 2.58 indicates moderate lipophilicity, suggesting solubility in organic solvents like dimethylformamide (DMF) or dichloromethane. The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .
Table 2: Computed Physicochemical Parameters
Parameter | Value | Source |
---|---|---|
LogP (Partition Coefficient) | 2.58 | |
PSA (Polar Surface Area) | 46.17 Ų | |
Rotatable Bond Count | 0 |
Synthesis and Derivatives
Analogous Compounds
-
6-Iodoisatin: Lacks the -CF₃ group, reducing steric bulk and lipophilicity .
-
4-Trifluoromethylisatin: Demonstrates enhanced bioactivity in kinase inhibition assays .
Precaution | Code | Response Measure |
---|---|---|
Avoid inhalation | P261 | Use fume hood |
Eye contact | P305 | Rinse cautiously with water |
Skin protection | P280 | Wear nitrile gloves |
Vendor | Quantity | Price | Purity |
---|---|---|---|
AK Scientific | 1 g | $659 | 95% |
Matrix Scientific | 250 mg | $319 | 95%+ |
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